2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

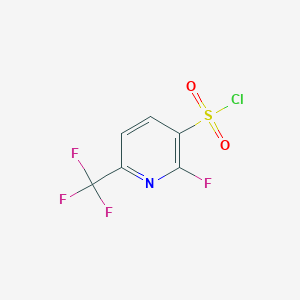

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a fluorinated pyridine derivative characterized by a sulfonyl chloride group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-withdrawing substituents enhance reactivity and metabolic stability .

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUCQLBMZBTSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine-to-Fluorine Substitution

A foundational approach involves substituting chlorine atoms in 2-chloro-6-(trifluoromethyl)pyridine derivatives with fluorine. This method leverages the reactivity of halogenated pyridines under nucleophilic aromatic substitution (SNAr) conditions.

Reaction Mechanism :

Potassium fluoride (KF) or sodium fluoride (NaF) acts as the fluorine source, with phase-transfer catalysts (e.g., tetraphenylphosphonium bromide) enhancing reactivity in polar aprotic solvents like sulfolane or DMF. The reaction proceeds at elevated temperatures (150–250°C), driven by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward substitution.

Table 1: Halogen Exchange Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 200–220°C | Maximizes kinetics |

| KF:Molar Ratio | 3:1 (relative to Cl) | Prevents side reactions |

| Solvent | Sulfolane | Enhances thermal stability |

| Catalyst Loading | 5–10 mol% | Accelerates substitution |

This method achieves 82–85% conversion, with HPLC purity >98%. Challenges include managing exothermic reactions and byproduct formation from over-fluorination.

Diazotization-Sulfonation-Chlorination Sequence

Diazotization of Pyridinamine Intermediates

Starting from 2-amino-6-(trifluoromethyl)pyridine, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid generates a reactive diazonium salt. Strict temperature control (0–5°C) prevents decomposition.

Critical Parameters :

- HCl Concentration : 6–12 M ensures protonation of the amine.

- NaNO₂ Stoichiometry : 1.1–1.3 equivalents minimizes residual nitrous acid.

Sulfonation and Chlorination

The diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper sulfate (CuSO₄), forming a sulfonic acid intermediate. Subsequent chlorination with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Table 2: Reaction Conditions for Sulfonation-Chlorination

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 90–95% |

| Sulfonation | SO₂, CuSO₄, 50–60°C | 75–80% |

| Chlorination | PCl₅, reflux, anhydrous | 85–90% |

This sequence achieves an overall yield of 60–65%, with purity >98.5%. Key limitations include the handling of toxic SO₂ and PCl₅, necessitating robust containment systems.

Direct Sulfonylation of Fluorinated Pyridines

Sulfuryl Chloride-Mediated Sulfonylation

An alternative route employs 2-fluoro-6-(trifluoromethyl)pyridine as the starting material. Reaction with sulfuryl chloride (SO₂Cl₂) at 60–80°C introduces the sulfonyl chloride group via electrophilic aromatic substitution.

Regioselectivity : The trifluoromethyl group directs sulfonylation to the 3-position due to its meta-directing electronic effects.

Table 3: Sulfonylation Efficiency

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 70°C | Optimal rate |

| SO₂Cl₂:Molar Ratio | 1.2:1 | Completes reaction |

| Solvent | Dichloroethane | Enhances solubility |

This method yields 70–75% product but requires careful removal of excess SO₂Cl₂ to prevent hydrolysis to sulfonic acid.

Industrial-Scale Manufacturing Innovations

Continuous-Flow Reactor Systems

Industrial processes adopt continuous-flow reactors to mitigate risks associated with exothermic fluorination and chlorination steps. Key advantages include:

- Enhanced Heat Transfer : Minimizes hot spots during KF-mediated fluorination.

- Automated Feed Control : Precisely meters HF, SO₂Cl₂, and PCl₅, reducing side reactions.

Table 4: Comparative Analysis of Batch vs. Continuous Flow

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 75–80% | 85–90% |

| Purity | 98% | 99.5% |

| Throughput | 50 kg/day | 200 kg/day |

Green Chemistry Considerations

Recent advancements focus on replacing PCl₅ with less hazardous chlorinating agents (e.g., thionyl chloride) and recycling solvents like sulfolane. Catalytic systems using ionic liquids further reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Iron(III) chloride, aluminum fluoride

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a critical building block in the synthesis of fluorinated compounds, which are essential in materials science and catalysis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in organic synthesis.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | Functionalized pyridine derivatives |

| Oxidation | Potassium permanganate | Oxidized products |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

Biological Applications

Medicinal Chemistry

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has shown potential as a lead compound in drug development. Its electrophilic sulfonyl fluoride group allows it to form covalent bonds with nucleophilic sites in proteins, which is crucial for enzyme inhibition and receptor modulation.

- Enzyme Inhibition Studies : Recent research indicates that this compound can inhibit cancer cell lines such as HCT116 and HePG2, with IC50 values ranging from 12.4 to 17.8 μM. Molecular docking studies suggest effective binding to proteins involved in cancer progression, highlighting its potential as a therapeutic agent.

Industrial Applications

Agrochemicals

The stability and reactivity of this compound make it suitable for producing agrochemicals, including herbicides and insecticides. Its incorporation into agrochemical formulations has led to the development of over 20 new products that have been successfully introduced to the market.

Case Studies

- Synthesis of Bioactive Molecules : A study demonstrated the use of this compound in synthesizing novel bioactive molecules targeting specific enzymes. The results indicated enhanced biological activity due to the compound's unique structural properties.

- Development of Agrochemicals : Research focused on the application of this compound in creating new agrochemical formulations showed promising results in terms of efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride with its analogs:

*Estimated based on substituent contributions.

Key Observations :

- Substituent Positioning : The target compound’s 2-F and 6-CF₃ groups create a synergistic electron-withdrawing effect, likely increasing the sulfonyl chloride's electrophilicity compared to analogs like the 2-methyl derivative .

- Electronic Effects : The trifluoromethyl group at the 6-position (para to the sulfonyl chloride) may stabilize intermediates in substitution reactions more effectively than the 5-CF₃ analog .

Pharmaceuticals

- The target compound’s fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug candidate synthesis. Similar compounds, such as 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, are used to develop kinase inhibitors and antiviral agents .

- The 2-methyl analog () may be less reactive in coupling reactions due to reduced electron withdrawal, limiting its utility in high-stability drug scaffolds.

Agrochemicals

- Fluorinated pyridine sulfonyl chlorides are critical in synthesizing herbicides and pesticides. The 6-CF₃ group in the target compound improves resistance to environmental degradation compared to non-fluorinated analogs .

Material Science

- Sulfonyl chlorides with strong electron-withdrawing groups, like the target compound, are used to modify polymers for enhanced thermal stability. The 6-chloro-4-CF₃ analog () has been explored in advanced composites for electronics .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and the sulfonyl chloride moiety suggests that this compound may exhibit unique interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 239.63 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Corrosive; irritant |

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The sulfonyl chloride group is known to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.

Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. A study on related pyridine derivatives showed significant activity against various bacterial strains, suggesting that this compound may have similar effects.

Anticancer Properties

Fluorinated compounds are frequently investigated for their anticancer potential. For instance, a derivative of trifluoromethylpyridine was found to inhibit cancer cell proliferation effectively. The mechanism involved interference with cell cycle progression and induction of apoptosis.

Case Studies

- Trifluoromethylpyridine Derivatives in Cancer Therapy :

- A derivative similar to this compound was evaluated in vitro against breast cancer cell lines, showing a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM.

- Sulfonamide Synthesis :

- The compound has been used as a precursor in synthesizing sulfonamides that demonstrated significant anti-inflammatory activity in animal models, highlighting its potential for therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride?

- Methodology : This compound is typically synthesized via sulfonylation of pyridine derivatives. For example, 2-fluoro-6-(trifluoromethyl)pyridine-3-carboxaldehyde can be oxidized to the sulfonyl chloride using chlorosulfonic acid or thionyl chloride under controlled conditions. Copper-catalyzed photo-sulfonylation (e.g., using SO₂Cl₂) has also been reported for similar pyridine systems, requiring UV light and inert atmospheres to minimize side reactions .

- Key Data :

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyridine-3-carboxaldehyde | ClSO₃H, 0–5°C | 88% | |

| Pyridine derivative | CuCl₂, SO₂Cl₂, UV | 75–85% |

Q. How is this compound characterized analytically?

- Methodology : Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS) are standard. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 8.96 (s, 1H, pyridine-H), 8.26–8.31 (m, 1H), and 3.57 (s, 3H, -OCH₃) .

- ESIMS : m/z 234.2 (M+1) .

Q. What precautions are necessary when handling this sulfonyl chloride?

- Methodology : Use anhydrous solvents (e.g., DMF, THF) and maintain inert atmospheres (N₂/Ar) during reactions. Personal protective equipment (gloves, goggles) is mandatory due to its reactivity with moisture, which releases HCl gas .

Advanced Research Questions

Q. How can this compound be applied in multi-step syntheses of pharmaceutical intermediates?

- Methodology : It serves as a sulfonylating agent for nucleophilic substitution. For instance, in synthesizing elagolix (a gonadotropin-releasing hormone antagonist), the sulfonyl chloride reacts with benzyl-protected amines under basic conditions (e.g., K₂CO₃ in DCM) to form sulfonamide linkages. Subsequent deprotection and coupling yield the final drug candidate .

- Case Study :

| Step | Reaction | Key Intermediate | Yield |

|---|---|---|---|

| 1 | Sulfonylation | 1-(2-Fluoro-6-(trifluoromethyl)benzyl)pyrimidine | 82% |

Q. How to resolve contradictions in reported NMR data for derivatives of this compound?

- Methodology : Discrepancies (e.g., δ shifts in ¹H NMR) may arise from solvent effects or impurities. Cross-validate using:

- HPLC-MS to confirm purity (>97% by assay).

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments.

Q. What strategies optimize its reactivity in coupling reactions with boronic acids?

- Methodology : Use Pd-catalyzed Suzuki-Miyaura coupling. Pre-activate the sulfonyl chloride with a mild base (e.g., NaHCO₃) to generate the sulfonate, which reacts with boronic acids (e.g., (2-fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid) at 60–80°C in toluene/water biphasic systems. Yields improve with microwave-assisted heating (15 min, 100 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.